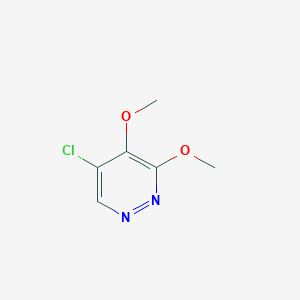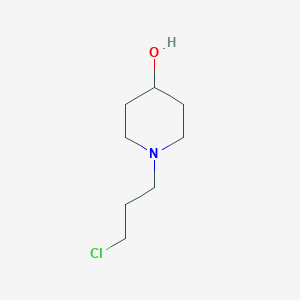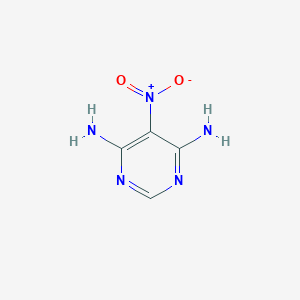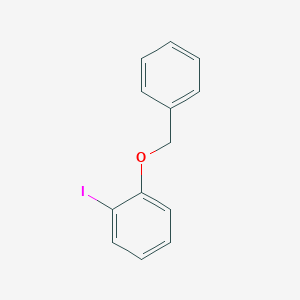
5-Chloro-3,4-dimethoxypyridazine
Vue d'ensemble
Description
5-Chloro-3,4-dimethoxypyridazine is a chemical compound . It is used for experimental and research purposes . The IUPAC name of this compound is 3-chloro-4,5-dimethoxypyridazine . It has a molecular weight of 174.59 .
Synthesis Analysis
The synthesis of 5-Chloro-3,4-dimethoxypyridazine involves the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide . The dimethoxylation of 3,4,6-trichloropyridazine affords 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5-Chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .Molecular Structure Analysis
The InChI code for 5-Chloro-3,4-dimethoxypyridazine is 1S/C6H7ClN2O2/c1-10-4-3-8-9-6(7)5(4)11-2/h3H,1-2H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was investigated in detail . The dimethoxylation of 3,4,6-trichloropyridazine afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex (M) which is composed of 5-Chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .Physical And Chemical Properties Analysis
5-Chloro-3,4-dimethoxypyridazine has a molecular weight of 174.59 . The physical form of this compound is not specified in the available resources .Applications De Recherche Scientifique
1. Chemical Synthesis and Reactions
5-Chloro-3,4-dimethoxypyridazine has been a subject of interest in various chemical synthesis and reaction studies. For instance, its reactivity was explored in the synthesis of pyridazine derivatives, where it underwent methoxylation, resulting in compounds like 6-chloro-3,4-dimethoxypyridazine, which were further used in molecular complex formations (Nagashima et al., 1987). Additionally, it played a crucial role in the synthesis of 4-azido-3,6-dimethoxypyridazine derivatives, which are potential anti-cancer agents (Itai & Kamiya, 1963).
2. Biological Evaluation
5-Chloro-3,4-dimethoxypyridazine derivatives have been evaluated for their biological activities, especially in the context of anticancer and antimicrobial activities. The synthesis of various derivatives has led to compounds with promising antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry (Sayed et al., 2003).
3. Antioxidant Activity
Further research into 5-Chloro-3,4-dimethoxypyridazine derivatives has explored their antioxidant activities. Synthesized compounds have been compared with standard antioxidants, providing insights into their potential use in combating oxidative stress-related diseases (Baravkar et al., 2013).
4. Anticancer and Antiangiogenic Agents
The derivatives of 5-Chloro-3,4-dimethoxypyridazine have also been studied for their potential as anticancer and antiangiogenic agents. Specific compounds have shown inhibitory effects on various cancer cell lines, and their antiangiogenic properties have been highlighted as well (Kamble et al., 2015).
Propriétés
IUPAC Name |
5-chloro-3,4-dimethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-5-4(7)3-8-9-6(5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRHJDDNIXKCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548147 | |
| Record name | 5-Chloro-3,4-dimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3,4-dimethoxypyridazine | |
CAS RN |
111232-38-3 | |
| Record name | 5-Chloro-3,4-dimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)


![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)




